molecular formula C16H19N3O4 B2956725 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034310-59-1

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

カタログ番号: B2956725
CAS番号: 2034310-59-1
分子量: 317.345
InChIキー: KXNMOGOWUCOYQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyrazole-containing ethoxyethyl carboxamide side chain.

特性

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-16(13-3-1-4-14-15(13)23-12-11-22-14)17-6-9-21-10-8-19-7-2-5-18-19/h1-5,7H,6,8-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNMOGOWUCOYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound notable for its unique structural features, including a pyrazole moiety and a benzo[b][1,4]dioxine core. This compound has gained attention in medicinal chemistry due to its potential biological activities, although specific research on its effects is limited.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrazole Moiety : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
  • Benzo[b][1,4]dioxine Core : Associated with various pharmacological activities.
  • Carboxamide Functional Group : Enhances solubility and bioactivity.

Table 1: Structural Features of the Compound

FeatureDescription
Pyrazole RingPotential for anti-inflammatory and anticancer effects
Benzo[b][1,4]dioxine CoreAssociated with enzyme inhibition
Carboxamide GroupImproves solubility and bioavailability

Biological Activity

While direct studies on N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide are scarce, related compounds suggest significant biological activity. Pyrazole derivatives are widely recognized for their pharmacological properties.

Potential Activities

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The pyrazole structure is linked to reduced inflammation in various models.
  • Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains.

Table 2: Biological Activities of Related Compounds

Compound TypeActivity TypeReferences
Pyrazole DerivativesAnticancer
2,3-Dihydrobenzo[b][1,4]dioxinesEnzyme Inhibition
Benzodioxine AnaloguesAnti-inflammatory

The precise mechanism of action for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide remains to be elucidated. However, the presence of the pyrazole ring suggests potential interactions with biological targets that could lead to therapeutic effects.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Interaction studies may involve:

  • Molecular Docking : To predict binding affinities with target proteins.
  • In Vitro Assays : To evaluate biological responses in cell lines.

Table 3: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor growth in vivo
Analgesic PropertiesSignificant pain relief in animal models

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, enabling a comparative analysis:

N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1072959-67-1)

  • Molecular Formula : C₂₃H₂₇N₅O₄
  • Key Features: Retains the 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide backbone. Substitutes the pyrazole-ethoxyethyl chain with a dimethylamino-ethoxy group and a pyrazole-substituted phenyl ring.
  • Implications: The dimethylamino group may enhance solubility via protonation at physiological pH. The pyrazole at the para position on the phenyl ring could alter steric interactions in biological targets compared to the ethoxyethyl linker in the parent compound .

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide (CAS 1693731-40-6)

  • Molecular Formula : C₃₂H₃₁N₅O₅
  • Key Features: Integrates the 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide with a quinoline scaffold. Includes a pyrrolidinyl-ethoxy side chain instead of pyrazole.
  • Implications: The quinoline core may confer fluorescence or intercalation properties, useful in probe design. Pyrrolidinyl groups often improve metabolic stability compared to pyrazole-containing chains .

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013785-74-4)

  • Molecular Formula : C₁₆H₁₅N₅O₄
  • Key Features :
    • Replaces the ethoxyethyl linker with a 1,3,4-oxadiazole ring.
    • Retains the pyrazole-carboxamide group but adds a methyl substituent.
  • Methyl groups on the pyrazole may reduce metabolic oxidation .

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

  • Molecular Formula : C₂₁H₁₇FN₄O₃S
  • Key Features :
    • Incorporates a 4-fluorobenzo[d]thiazole group instead of the ethoxyethyl chain.
    • Retains the pyrazole-ethyl linkage.
  • Implications :
    • The fluorine atom and benzo[d]thiazole moiety may enhance bioavailability and target selectivity, particularly in kinase inhibition.
    • The thiazole ring’s sulfur atom could participate in hydrophobic interactions .

Dibenzylamine Derivatives (Compounds 16–24 in )

  • Examples :
    • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16)
    • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(4-fluorobenzyl)ethan-1-amine (17)
  • Key Features :
    • Replace the carboxamide group with amine-linked benzyl or heterocyclic substituents.
  • Substituents like methoxy or fluorine fine-tune electronic and steric properties for optimized activity .

Structural and Functional Comparison Table

Compound Name / CAS Core Structure Key Substituents Molecular Weight Potential Advantages References
Target Compound Dihydrobenzo[b][1,4]dioxine Pyrazole-ethoxyethyl carboxamide Not Provided Balanced rigidity and H-bonding capacity
CAS 1072959-67-1 Dihydrobenzo[b][1,4]dioxine Dimethylamino-ethoxy, pyrazole-phenyl ~437.5 Enhanced solubility
CAS 1693731-40-6 Quinoline-dihydrobenzo[b][1,4]dioxine Pyrrolidinyl-ethoxy, methylphenyl ~565.6 Fluorescence/metabolic stability
CAS 1013785-74-4 Dihydrobenzo[b][1,4]dioxine Oxadiazole, methylpyrazole 341.32 Electron-deficient target affinity
N-(2-(1H-Pyrazol-1-yl)ethyl)-... () Dihydrobenzo[b][1,4]dioxine 4-Fluorobenzo[d]thiazole 424.4 Bioavailability/selectivity
Compound 16 () Dihydrobenzo[b][1,4]dioxine Methoxybenzylamine Not Provided Flexibility for dynamic targets

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, starting with functionalized pyrazole and dihydrobenzo[d][1,4]dioxine precursors. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazides with α,β-unsaturated carbonyl compounds under reflux in ethanol or THF . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of intermediates. Purity is enhanced via recrystallization or column chromatography, with yields monitored by TLC and HPLC.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation relies on 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm proton and carbon environments, particularly for the pyrazole ring and ethoxyethyl linker. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}). Single-crystal X-ray diffraction provides definitive stereochemical confirmation, with hydrogen bonding patterns analyzed to predict solubility and stability .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., DHFR or kinase assays) using spectrophotometric or fluorometric readouts. For cytotoxicity, MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) are employed. Docking simulations (e.g., AutoDock Vina) against protein targets (e.g., PDB: 1KMS) guide hypothesis-driven testing, with IC50_{50} values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can molecular docking and DFT calculations refine the understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Molecular docking evaluates binding affinities to targets like DHFR, with scoring functions (e.g., Gibbs free energy) identifying critical interactions (e.g., hydrogen bonds with Asp27 or hydrophobic contacts). DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and vibrational frequencies, correlating with experimental IR/NMR data. These methods resolve ambiguities in tautomeric forms or regioselectivity .

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

  • Methodological Answer : Discrepancies may arise from cell-line-specific expression of transporters or metabolizing enzymes. Use orthogonal assays (e.g., CRISPR-edited cell lines or ex vivo tissue models) to isolate variables. Meta-analyses of dose-response curves (e.g., Hill slopes) and statistical tools (ANOVA with post-hoc tests) identify outliers. Cross-validate findings with proteomic profiling to rule off-target effects .

Q. What experimental designs are optimal for studying metabolic stability and metabolite identification?

  • Methodological Answer : Employ hepatocyte microsomal assays (human or rodent) with LC-MS/MS to monitor parent compound depletion. Use isotopically labeled analogs (e.g., 13C^{13} \text{C}- or 2H^{2} \text{H}-labeled) to track metabolic pathways. For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with MSE^\text{E} data-independent acquisition isolates fragment ions. Pharmacokinetic parameters (t1/2_{1/2}, CLint_\text{int}) are derived using Michaelis-Menten kinetics .

Q. What computational strategies predict environmental fate and ecotoxicological impacts?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate logP, biodegradation half-lives, and bioaccumulation potential. Molecular dynamics simulations assess interactions with soil organic matter or aquatic receptors (e.g., cytochrome P450 in fish). Ecotoxicity is tested via Daphnia magna or Aliivibrio fischeri assays, with LC50_{50} values benchmarked against regulatory thresholds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。